1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine
Overview
Description
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a methoxy group and a propan-2-yloxy group attached to a phenyl ring, along with an ethan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 4-bromopropane-2-ol.
Etherification: The 3-methoxyphenol undergoes etherification with 4-bromopropane-2-ol in the presence of a base such as potassium carbonate to form 3-methoxy-4-(propan-2-yloxy)phenol.
Amination: The resulting 3-methoxy-4-(propan-2-yloxy)phenol is then subjected to a reductive amination reaction with ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological studies. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]propan-1-amine
- 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]butan-1-amine
- 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]pentan-1-amine
Uniqueness: 1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its methoxy and propan-2-yloxy groups, along with the ethan-1-amine side chain, provide distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(2)15-11-6-5-10(9(3)13)7-12(11)14-4/h5-9H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXQSDGZCXNRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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